富马酸二甲酯-2,3-d2

描述

Labelled Dimethyl Fumarate. Dimethyl Fumarate is the methyl ester form of Fumaric Acid, and is a compound used as a treatment for the relapsing forms of multiple sclerosis and psoriasis. Dimethyl Fumarate is effective in treating multiple sclerosis by mediating the activation of the nuclear 1 factor (Nrf2) antioxidant response pathway, resulting in neuroprotective effects. Dimethyl Fumarate is also used in cycloaddition reactions involving ylides, benzenes and amino acids.

科学研究应用

银屑病和多发性硬化症的治疗

富马酸二甲酯 (DMF) 是一种经 FDA 批准用于治疗银屑病和多发性硬化的药物 . 已知它可以稳定转录因子 Nrf2,进而诱导抗氧化反应元件基因的表达 .

抗氧化特性

DMF 具有抗氧化特性,这主要归因于其稳定转录因子 Nrf2 的能力 . 这会导致抗氧化反应元件基因的诱导 .

抗炎作用

DMF 已被证明可以通过抑制 NF-κB 及其下游靶标来影响自噬并参与炎症因子的转录控制 . 这使其成为治疗全身性或器官特异性炎症和免疫介导疾病的潜在候选药物 .

神经保护作用

DMF 对铁诱导的毒性表现出神经保护作用,调节小胶质细胞和少突胶质细胞的 T 细胞免疫球蛋白 μ 黏蛋白结构域 2 蛋白 (TIM-2) 和转铁蛋白受体 1 的水平 . 这些蛋白质会增加这些细胞对铁和铁蛋白的摄取,将小胶质细胞转变回抗炎表型 .

抗增殖作用

DMF 具有抗增殖作用,这可能有利于治疗癌症等疾病 . 越来越多的临床前和临床研究表明,DMF 可能对心血管和呼吸系统疾病、癌症、眼部疾病和神经退行性疾病等慢性疾病具有重要的治疗意义 <svg class="icon" height="

作用机制

Target of Action

Dimethyl fumarate-2,3-d2 primarily targets endothelial cells and immune cells . It has been shown to have an effect on the energetic metabolism of endothelial cells . In immune cells, it alters lymphocyte subsets, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets, creating a bias toward more anti-inflammatory Th2 and regulatory subsets .

Mode of Action

Dimethyl fumarate-2,3-d2 interacts with its targets by promoting glycolysis and diminishing cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . In immune cells, it decreases absolute lymphocyte counts , and it has been suggested that it works via both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways .

Biochemical Pathways

The compound affects several biochemical pathways. It promotes glycolysis and diminishes cell respiration in endothelial cells . It also disrupts the TLR signaling pathways . Furthermore, it has been suggested that it works via both Nrf2-dependent and independent pathways , leading to an anti-inflammatory immune response .

Pharmacokinetics

After oral ingestion, a great part of Dimethyl fumarate-2,3-d2 is rapidly metabolized by esterase in the gastrointestinal tract into its primary, active metabolite monomethyl fumarate (MMF) . Dimethyl fumarate-2,3-d2 is hardly detectable in systemic circulation and less than 0.1% of the dosage taken orally may be detected in urine .

Result of Action

The molecular and cellular effects of Dimethyl fumarate-2,3-d2’s action include a decrease in absolute lymphocyte counts , promotion of glycolysis, and a decrease in cell respiration in endothelial cells . It also reduces dysfunctional neutrophil activation , and exhibits a neuroprotective effect against iron-induced toxicity .

Action Environment

The action, efficacy, and stability of Dimethyl fumarate-2,3-d2 can be influenced by environmental factors. For instance, in ischemic stroke, neuronal destruction is caused both by oxygen deprivation and by persistent activation of the host immune system . Dimethyl fumarate-2,3-d2 acts as a potent antioxidant and immunomodulator in this context .

安全和危害

未来方向

Dimethyl fumarate has multiple biological effects and has been shown to also inhibit the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thus blocking downstream targets that may be involved in the development and progression of inflammatory cascades leading to various disease processes, including tumors, lymphomas, diabetic retinopathy, arthritis, and psoriasis . Future research will focus on its targeting of specific intracellular signal transduction cascades in cancer .

生化分析

Biochemical Properties

Dimethyl fumarate-2,3-d2 interacts with various enzymes, proteins, and other biomolecules. It is known to be an orally active and brain-penetrant Nrf2 activator, inducing upregulation of antioxidant gene expression . It also induces necroptosis in colon cancer cells through glutathione (GSH) depletion, reactive oxygen species (ROS) increase, and MAPKs activation pathway .

Cellular Effects

Dimethyl fumarate-2,3-d2 has been shown to have significant effects on various types of cells and cellular processes. It promotes glycolysis and diminishes cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . It also induces cell autophagy .

Molecular Mechanism

The mechanism of action of Dimethyl fumarate-2,3-d2 involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, Dimethyl fumarate-2,3-d2 has been observed to have certain effects on cellular function in laboratory settings. For instance, it has been found to significantly diminish the cuprizone-induced apoptosis of oligodendrocytes and increase the number of oligodendrocytes over time during cuprizone intoxication .

Dosage Effects in Animal Models

In animal models, the effects of Dimethyl fumarate-2,3-d2 vary with different dosages. Preventive as well as therapeutic Dimethyl fumarate-2,3-d2 treatment was effective in a B cell-mediated EAE model

属性

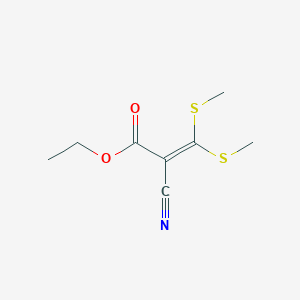

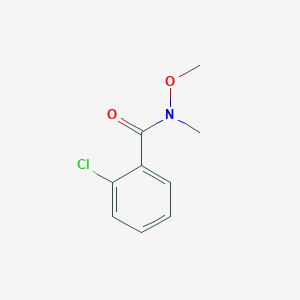

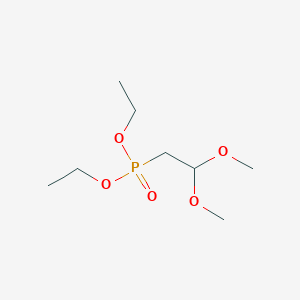

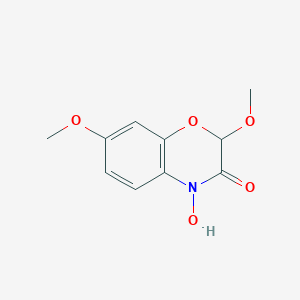

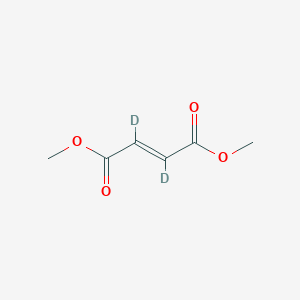

IUPAC Name |

dimethyl (E)-2,3-dideuteriobut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRTTXIJACKKU-SWIHUIHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23057-98-9 | |

| Record name | DIMETHYL FUMARATE-2,3-D2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。